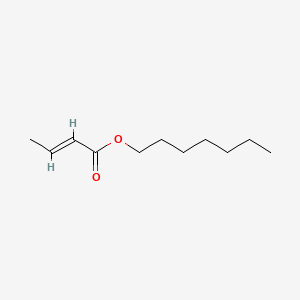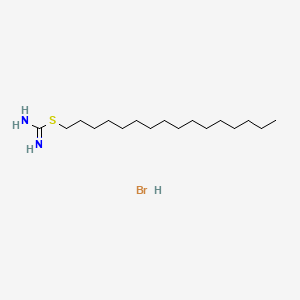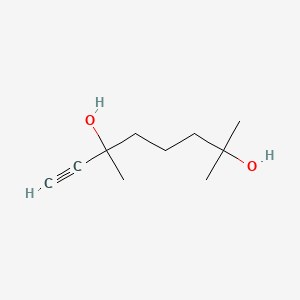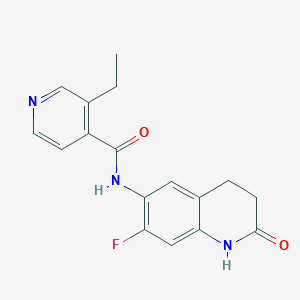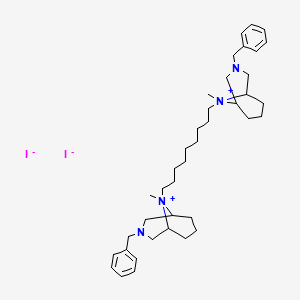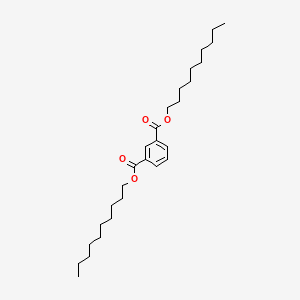
Didecyl isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl isophthalate is a chemical compound with the molecular formula C28H46O4. It is an ester derived from isophthalic acid and decyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its low volatility and excellent compatibility with various polymers, making it a valuable additive in the production of flexible PVC products, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
Didecyl isophthalate is synthesized through the esterification of isophthalic acid with decyl alcohol. The reaction typically involves heating isophthalic acid and decyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation units helps in the efficient removal of water and purification of the final product. The industrial process ensures high yield and purity of this compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Didecyl isophthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester is exposed to water, leading to the formation of isophthalic acid and decyl alcohol. Transesterification involves the exchange of the decyl group with another alcohol in the presence of a catalyst, resulting in the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isophthalic acid and decyl alcohol.
Transesterification: New ester and decyl alcohol.
科学的研究の応用
作用機序
The primary mechanism of action of didecyl isophthalate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, elasticity, and durability of the polymer material. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .
類似化合物との比較
Similar Compounds
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Uniqueness
Didecyl isophthalate is unique due to its specific ester structure derived from isophthalic acid and decyl alcohol. Compared to other similar compounds, it offers a balance of low volatility, high compatibility with various polymers, and excellent plasticizing efficiency. This makes it particularly suitable for applications requiring durable and flexible materials .
特性
CAS番号 |
4654-20-0 |
|---|---|
分子式 |
C28H46O4 |
分子量 |
446.7 g/mol |
IUPAC名 |
didecyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3 |
InChIキー |
XEHITPCNDNWPQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
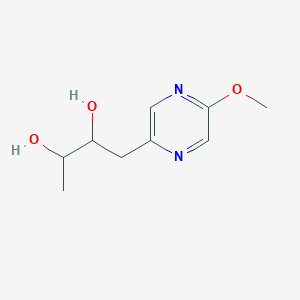
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)
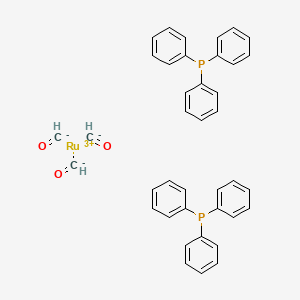
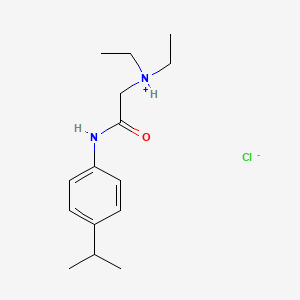
![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
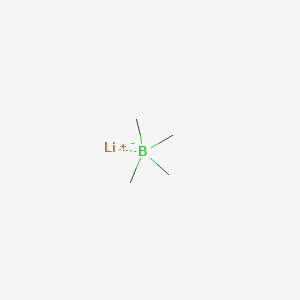
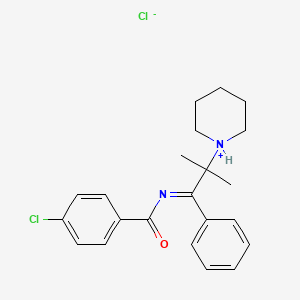
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
